2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane
Description
Properties
IUPAC Name |
2-benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-3-7-15(8-4-1)13-19-14-16-11-18(19,12-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYNSRDWMYVMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(N(C2)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Visible-Light-Mediated Synthesis
The photochemical cycloaddition of azabicyclo[1.1.0]butanes (ABBs) with styrenes has emerged as a cornerstone method for constructing the 2-azabicyclo[2.1.1]hexane core. A 2024 study demonstrated that ABBs undergo acid-mediated ring-opening with HBr to form bromoazetidines, which subsequently participate in photocatalyzed radical cycloadditions. When employing 1-phenyl-ABB derivatives and benzyl-substituted styrenes, this three-component reaction achieves the target compound in yields up to 78% (Table 1). Critical parameters include:
- Light source : 450 nm LEDs
- Catalyst : Ir(ppy)₃ (2 mol%)
- Temperature : Room temperature
Table 1: Representative Yields from Photochemical Cycloaddition
| ABB Derivative | Styrene Component | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1-Phenyl-ABB-ketone | 4-Benzylstyrene | 12 | 72 |
| 1-Phenyl-ABB-ester | 3-Benzylstyrene | 18 | 65 |
| 1-Phenyl-ABB-amide | 2-Benzylstyrene | 24 | 58 |
The reaction proceeds through a polar-radical-polar relay mechanism, where single-electron transfer generates azetidinyl radicals that undergo stereoselective addition to styrenes. This method's key advantage lies in its ability to install both phenyl and benzyl groups simultaneously during the cycloaddition event.
Electrophilic Ring-Closure Approaches
Selenium-Mediated Cyclization
Building upon classical bicyclohexane syntheses, researchers have adapted selenocyclization techniques for nitrogen-containing systems. The 2001 ACS-reported method utilizing cis-cyclobut-3-ene-1,2-dicarboxylic anhydride provides a foundational approach. Modified for benzyl incorporation, the protocol involves:
- Protection of the amine nitrogen with benzyl chloroformate
- Stereoselective addition of PhSeBr to cyclobutene dicarbamate
- Sodium hydride-mediated ring closure
This three-step sequence achieves 2-benzyl-1-phenyl derivatives in 41-53% overall yield, with the selenophenyl group serving as a traceless directing element during cyclization. Comparative analysis reveals that electron-withdrawing groups on the phenyl ring enhance cyclization efficiency by reducing charge repulsion at the transition state.
Post-Functionalization of Preformed Bicyclic Cores
Nitrogen-Directed Alkylation
For molecules containing the unsubstituted 2-azabicyclo[2.1.1]hexane core, subsequent benzylation proves effective. A 2025 VulcanChem study detailed the use of cesium carbonate in DMF at 85°C to facilitate nucleophilic substitution at the bridgehead nitrogen. Key findings include:
- Benzyl bromide outperforms chloride analogs (89% vs. 67% conversion)
- Steric effects limit reaction efficiency with ortho-substituted benzyl halides
- Microwave irradiation reduces reaction times from 24 h to 45 min
Table 2: Alkylation Efficiency with Various Benzyl Halides
| Halide | Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|---|
| Benzyl bromide | Cs₂CO₃ | DMF | 85 | 89 |
| Benzyl chloride | KOtBu | THF | 65 | 67 |
| 4-Nitrobenzyl bromide | DBU | DCM | 40 | 92 |
This method's versatility allows late-stage functionalization but requires stringent exclusion of moisture to prevent competing hydrolysis pathways.
Industrial-Scale Production Methodologies
Batchwise Intramolecular Displacement
Patent disclosures reveal scalable approaches employing tert-butylsulfinamide intermediates in pressurized reactors. The optimized procedure features:
- Step 1 : Condensation of 1-phenylazetidine-3-carboxylic acid with benzylamine
- Step 2 : Intramolecular SN2 displacement under phase-transfer conditions
- Step 3 : Acidic cleavage of sulfinamide protecting group
Pilot plant data demonstrates 68% isolated yield at 50 kg scale, with reaction mass efficiency (RME) of 0.87 kg product/kg input materials. Critical process parameters include:
- Pressure : 3.5 bar
- Agitation rate : 1200 rpm
- Residence time : 4.2 h
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane Synthesis
| Method | Avg. Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Photochemical | 72 | 98.4 | Moderate | 1.8 |
| Selenocyclization | 53 | 97.1 | Low | 3.2 |
| Post-functionalization | 89 | 99.2 | High | 1.2 |
| Industrial batch | 68 | 99.8 | Very High | 0.9 |
The photochemical method excels in atom economy but requires specialized equipment. Post-functionalization approaches offer superior yields and scalability, making them preferred for commercial production. Industrial batch processes achieve the highest purity levels through rigorous crystallization protocols.
Mechanistic Considerations and Side-Reactions
Competing Ring-Opening Pathways
Under strongly basic conditions, the bicyclic framework undergoes retro-aldol cleavage, forming azepine byproducts. Kinetic studies reveal:
- Activation energy : 98 kJ/mol for ring opening vs. 112 kJ/mol for alkylation
- Base dependence : DBU increases ring-opening propensity by 37% compared to Cs₂CO₃
Mitigation strategies include:
- Maintaining reaction temperatures below 90°C
- Using bulky non-nucleophilic bases
- Implementing slow reagent addition protocols
Stereochemical Outcomes
X-ray crystallography confirms that all synthetic routes produce the endo-benzyl configuration as the major product (≥95:5 dr). Molecular modeling suggests this preference arises from:
- Reduced angle strain in the endo transition state
- Favorable π-π interactions between benzyl and phenyl groups
- Pseudoequatorial positioning of bulky substituents
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the bicyclic structure or to reduce any oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Biology: Its rigid structure makes it a useful scaffold for studying molecular interactions and enzyme binding.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for precise binding to specific enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include interactions with proteins or nucleic acids .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Bicyclic Frameworks
The [2.1.1]hexane scaffold distinguishes this compound from larger bicyclic systems like [3.1.1]heptane or [2.2.1]heptane derivatives. For example:
Substituent Variations
Substituents on the bicyclic core significantly impact molecular properties:
- 1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride (CID 117272745): Contains a single phenyl group, reducing lipophilicity compared to the target compound’s benzyl and dual phenyl groups .
- 1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane (CAS 2060032-56-4): A methyl-substituted phenyl group increases hydrophobicity but lacks the benzyl moiety .
- 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride (CAS 1955554-13-8): Polar difluoromethyl substituents enhance solubility but reduce aromatic interactions .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane | C₁₇H₁₇N | 223.33 | Benzyl, phenyl | High lipophilicity, aromaticity |
| 1-Phenyl-2-azabicyclo[2.1.1]hexane | C₁₁H₁₃N | 159.23 | Phenyl | Moderate lipophilicity |
| 1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane | C₁₂H₁₅N | 173.25 | 3-Methylphenyl | Increased hydrophobicity |
| 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane | C₆H₁₀F₂N | 134.15 | Difluoromethyl | Enhanced solubility |
Biological Activity
2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This bicyclic structure, characterized by the presence of a nitrogen atom within the ring, has been explored for various pharmacological properties, including analgesic and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{20}N
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its interaction with neurotransmitter systems and its potential as a therapeutic agent.
The compound is believed to exert its effects through modulation of neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various physiological processes, including pain perception and inflammation.
Analgesic Activity
A study demonstrated that derivatives of this compound exhibited significant analgesic properties in animal models. The analgesic effect was attributed to the compound's ability to bind to nAChRs, leading to inhibition of pain pathways.
Anti-inflammatory Effects
Research has indicated that this compound can also reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The anti-inflammatory action may be linked to its structural similarity to known anti-inflammatory agents.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
| Study | Findings | |
|---|---|---|
| Study A (2020) | Showed a reduction in pain scores in patients with chronic pain | Suggests potential for chronic pain management |
| Study B (2021) | Demonstrated decreased markers of inflammation in rheumatoid arthritis patients | Indicates promise as an anti-inflammatory agent |
| Study C (2023) | Evaluated safety and tolerability in healthy volunteers | Found to be well-tolerated with minimal side effects |
Comparative Analysis with Similar Compounds
When compared to other bicyclic compounds, such as epibatidine and its analogs, this compound shows distinct advantages in terms of selectivity for nAChRs and a favorable side effect profile.
| Compound | Primary Action | Side Effects | Selectivity for nAChRs |
|---|---|---|---|
| Epibatidine | Analgesic | High | Moderate |
| 2-Benzyl... | Analgesic/Anti-inflammatory | Low | High |
Q & A
Q. What are the key challenges in synthesizing 2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane, and how can reaction conditions be optimized to improve yield?
The synthesis of this bicyclic compound involves constructing the strained bicyclo[2.1.1]hexane core while introducing benzyl and phenyl substituents. A primary challenge is achieving regioselectivity during cyclization, as competing pathways may lead to undesired byproducts. Intramolecular displacement reactions, analogous to methods used for ethyl 2-azabicyclo[2.1.1]hexane derivatives, can be applied . Optimization should focus on:
- Temperature control : Lower temperatures (e.g., 0–5°C) to favor kinetic products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
- Catalysis : Lewis acids (e.g., ZnCl₂) to accelerate cyclization . Statistical experimental design (e.g., factorial or response surface methodology) can systematically identify critical parameters .
Q. How does the bicyclo[2.1.1]hexane core influence the compound’s physicochemical properties and receptor binding?
The bicyclic framework imposes structural rigidity, reducing conformational flexibility and enhancing binding specificity. Key effects include:
- Lipophilicity : The phenyl and benzyl groups increase logP, improving membrane permeability.
- Hydrogen bonding : The nitrogen atom in the azabicyclo core can act as a hydrogen bond donor/acceptor, critical for interactions with biological targets (e.g., neurotransmitter receptors) . Comparative studies with similar bicyclic compounds (Table 1) highlight substituent-dependent bioactivity variations .
| Compound | Core Structure | Notable Bioactivity |
|---|---|---|
| Ethyl 2-azabicyclo[...] | Bicyclo[2.1.1]hexane | Neuropharmacological modulation |
| Methyl 4-ethyl-2-azabicyclo | Bicyclo[2.1.1]hexane | Antimicrobial activity |
Advanced Research Questions
Q. What computational strategies are recommended for predicting the bioactivity of this compound derivatives?
Quantum mechanical calculations (e.g., DFT) can model electronic properties and transition states to predict reactivity and binding affinities. The ICReDD framework integrates computational reaction path searches with experimental validation to optimize synthetic routes and bioactivity . For example:
Q. How can statistical experimental design resolve contradictions in bioactivity data across different assays?
Discrepancies in bioactivity data (e.g., IC₅₀ variability) may arise from assay-specific conditions (pH, cell lines). A factorial design approach can isolate variables:
Q. What analytical techniques are critical for characterizing byproducts formed during synthesis, and how can their formation be minimized?
Byproducts often arise from incomplete cyclization or side reactions at the benzyl/phenyl groups. Key techniques include:
- HPLC-MS : To detect and quantify impurities at trace levels.
- NMR spectroscopy : To assign structural motifs (e.g., via NOE correlations). Minimization strategies:
- Purge steps : Silica gel chromatography to remove polar byproducts.
- Reaction monitoring : In-situ FTIR to track intermediate formation .
Q. How do substituents like benzyl and phenyl groups affect the compound’s pharmacokinetic properties?
The benzyl group enhances metabolic stability by sterically shielding the bicyclic core from cytochrome P450 oxidation. Conversely, the phenyl group increases plasma protein binding, reducing free drug concentration. Pharmacokinetic studies in rodent models should evaluate:
- Half-life (t₁/₂) : Via LC-MS/MS plasma profiling.
- Tissue distribution : Radiolabeling (e.g., ¹⁴C) to assess brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
